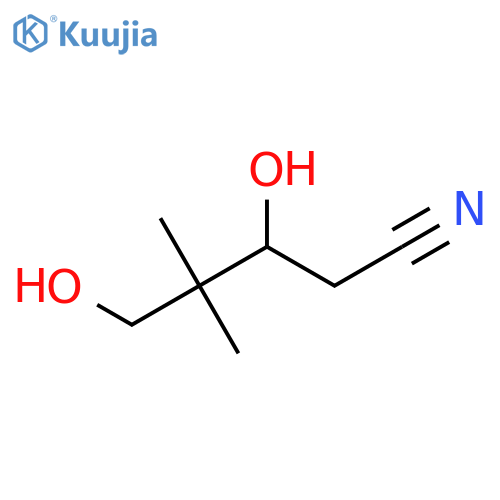Cas no 2228680-32-6 (3,5-dihydroxy-4,4-dimethylpentanenitrile)

2228680-32-6 structure
商品名:3,5-dihydroxy-4,4-dimethylpentanenitrile
3,5-dihydroxy-4,4-dimethylpentanenitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-dihydroxy-4,4-dimethylpentanenitrile
- 2228680-32-6
- EN300-1806838
-
- インチ: 1S/C7H13NO2/c1-7(2,5-9)6(10)3-4-8/h6,9-10H,3,5H2,1-2H3
- InChIKey: JWRFSNLSKQYHNJ-UHFFFAOYSA-N
- ほほえんだ: OC(CC#N)C(C)(C)CO
計算された属性
- せいみつぶんしりょう: 143.094628657g/mol
- どういたいしつりょう: 143.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3,5-dihydroxy-4,4-dimethylpentanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806838-0.05g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-0.1g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-1.0g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-1806838-10.0g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 10g |
$4052.0 | 2023-06-03 | ||
| Enamine | EN300-1806838-0.25g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 0.25g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-10g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 10g |
$4052.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-1g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-5g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 5g |
$2732.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-0.5g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 0.5g |
$905.0 | 2023-09-19 | ||
| Enamine | EN300-1806838-2.5g |
3,5-dihydroxy-4,4-dimethylpentanenitrile |
2228680-32-6 | 2.5g |
$1848.0 | 2023-09-19 |
3,5-dihydroxy-4,4-dimethylpentanenitrile 関連文献
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
2228680-32-6 (3,5-dihydroxy-4,4-dimethylpentanenitrile) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
